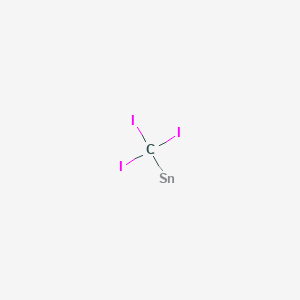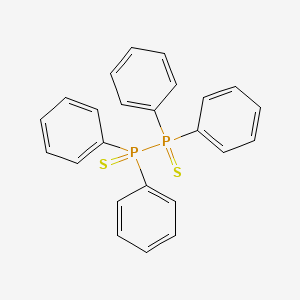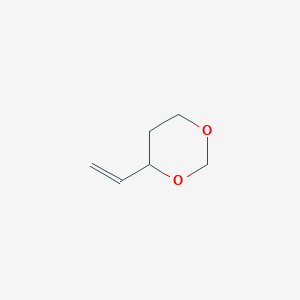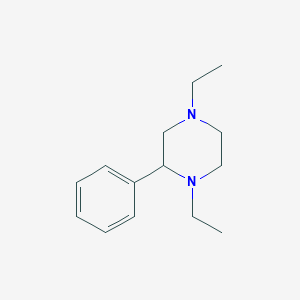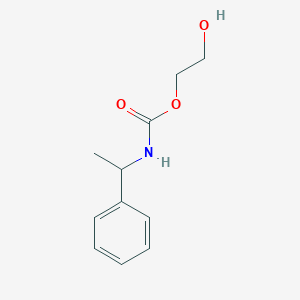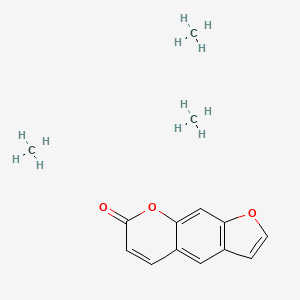
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, also known as 2,5,9-trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, is an organic compound with the molecular formula C14H12O3 and a molar mass of 228.247 g/mol This compound is a derivative of psoralen, a naturally occurring furocoumarin found in various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5’,8-trimethylpsoralen with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a photoreactive agent in organic synthesis and photochemistry studies.
Biology: Investigated for its potential to cross-link DNA and proteins, making it useful in studying DNA-protein interactions.
Medicine: Explored for its potential in photodynamic therapy for treating skin conditions and certain types of cancer.
Industry: Utilized in the development of photostable materials and coatings.
Mecanismo De Acción
The mechanism of action of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one involves its ability to absorb ultraviolet (UV) light and form reactive intermediates. These intermediates can interact with biological molecules such as DNA, leading to the formation of cross-links. This photoreactivity is the basis for its use in photodynamic therapy, where it can induce cell death in targeted tissues by causing DNA damage .
Comparación Con Compuestos Similares
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one is similar to other furocoumarins, such as:
Psoralen: A naturally occurring compound with similar photoreactive properties.
Bergapten: Another furocoumarin used in phototherapy.
Imperatorin: Known for its biological activities and used in traditional medicine.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specialized applications in scientific research and industry .
Propiedades
Número CAS |
1322-64-1 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
furo[3,2-g]chromen-7-one;methane |
InChI |
InChI=1S/C11H6O3.3CH4/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11;;;/h1-6H;3*1H4 |
Clave InChI |
MTPNIGIDZHDBEU-UHFFFAOYSA-N |
SMILES canónico |
C.C.C.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
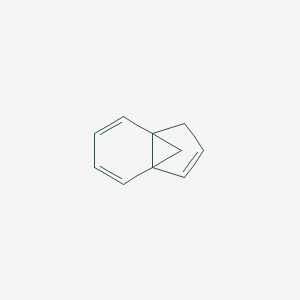

![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
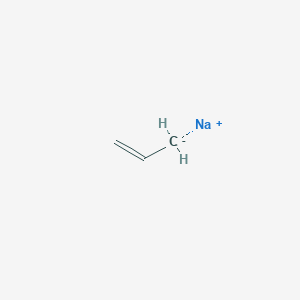
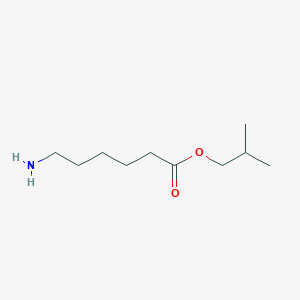
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
